![molecular formula C19H29BO4 B1532506 4,4,5,5-四甲基-2-[4-(4,4,5,5-四甲基-1,3-二氧戊环-2-基)苯基]-1,3,2-二氧杂环硼烷 CAS No. 620595-02-0](/img/structure/B1532506.png)

4,4,5,5-四甲基-2-[4-(4,4,5,5-四甲基-1,3-二氧戊环-2-基)苯基]-1,3,2-二氧杂环硼烷

描述

4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C19H29BO4 and its molecular weight is 332.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

4,4,5,5-四甲基-2-[4-(4,4,5,5-四甲基-1,3-二氧戊环-2-基)苯基]-1,3,2-二氧杂环硼烷: 是一种具有潜在应用于各种科学研究领域的化学化合物。以下是对跨不同领域独特应用的全面分析:

超级电容器的电极材料

该化合物已被用于合成共轭微孔聚合物(CMP)TPA-TAB,该聚合物具有较大的BET表面积和优异的热稳定性。 这些特性使其适合用作超级电容器器件中的电极材料 .

生物活性化合物中的中间体

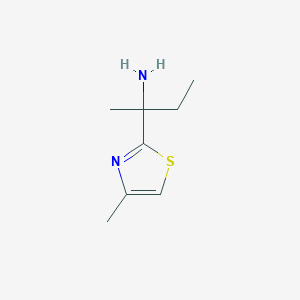

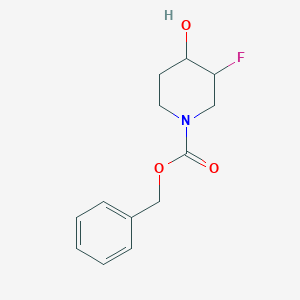

它是许多生物活性化合物(如用于癌症治疗的克唑替尼)合成的重要中间体。 合成过程涉及从叔丁基-4-羟基哌啶-1-羧酸酯开始的多个步骤 .

有机合成

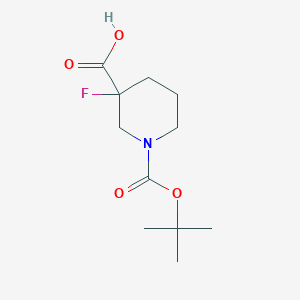

该化合物用于有机合成过程中。 例如,它可以由 pinacol 和 1-N-BOC-4-溴哌啶以及邻苯二酚硼烷合成 .

分子结构研究

研究人员通过铑催化的氢硼化制备了该化合物,并使用单晶X射线衍射研究对其进行了表征。 这有助于理解分子结构和性质 .

硼酸衍生物

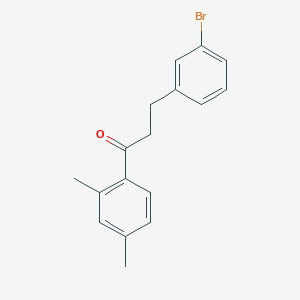

它是一种重要的硼酸衍生物,用于药物研究。 例如,N-(2-氟-4-(4,4,5,5-四甲基-1,3,2-二氧杂环硼烷-2-基)苯基)-3-甲基丁酰胺是通过两步取代反应获得的 .

含有硼酸酯和磺酰胺基团的有机中间体

该化合物作为一种含有硼酸酯和磺酰胺基团的有机中间体。 它可以通过亲核和酰胺化反应合成 .

这些应用中的每一个都证明了该化合物在科学研究中的多功能性,以及它对各个研究领域的重大贡献潜力。

Ossila - TPA-TAB Atlantis Press - Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2…) Chemical Book - tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1… Springer Link - Synthesis and molecular structure of 4,4,5,5-tetramethyl-2-(1…) Springer Link - SYNTHESIS, CRYSTAL STRUCTURE, AND DFT STUDY OF N-(2-FLUORO-4-(4…) Springer Link - SYNTHESIS, CHARACTERIZATION, CRYSTAL STRUCTURE…

作用机制

Target of Action

Similar compounds are often used in the synthesis of biologically active compounds .

Mode of Action

Compounds with similar structures have been used in borylation reactions at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They have also been used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

It is known that borylation and hydroboration reactions, which this compound may be involved in, play a significant role in organic synthesis .

Result of Action

It is known that the compound can be used in the synthesis of biologically active compounds .

Action Environment

It is known that the compound is stored under inert gas and should avoid air .

生化分析

Biochemical Properties

4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. This compound interacts with enzymes such as kinases and phosphatases, modulating their activity through covalent bonding with active site residues. Additionally, it binds to proteins involved in signal transduction pathways, influencing cellular responses. The interactions between 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane and these biomolecules are primarily driven by its boron atoms, which form reversible covalent bonds with nucleophilic groups .

Cellular Effects

The effects of 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane on cellular processes are profound. This compound influences cell signaling pathways by modulating the activity of key enzymes and receptors. It has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins. Additionally, 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane exerts its effects through several mechanisms. It binds to active sites of enzymes, inhibiting or activating their function. This binding often involves the formation of covalent bonds between the boron atoms of the compound and nucleophilic residues in the enzyme’s active site. Additionally, 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane can modulate gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane may undergo hydrolysis, leading to the formation of degradation products that can affect its activity. Long-term studies have shown that the compound’s effects on cellular function can vary, with some effects diminishing over time due to degradation .

Dosage Effects in Animal Models

The effects of 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Studies have identified threshold doses at which the compound’s effects shift from beneficial to harmful, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing the flux of metabolites through these pathways. The compound can also affect the levels of key metabolites, altering the balance of metabolic reactions. These interactions are mediated by the boron atoms in the compound, which form reversible covalent bonds with enzyme active sites and cofactors .

Transport and Distribution

Within cells and tissues, 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments are influenced by its interactions with these transporters and binding proteins. Additionally, the compound’s distribution can be affected by factors such as pH and the presence of other biomolecules .

Subcellular Localization

The subcellular localization of 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane is critical to its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting metabolic processes and energy production. The precise localization of the compound within cells is determined by its interactions with cellular machinery and targeting signals .

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29BO4/c1-16(2)17(3,4)22-15(21-16)13-9-11-14(12-10-13)20-23-18(5,6)19(7,8)24-20/h9-12,15H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMGDCPSUQNREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3OC(C(O3)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

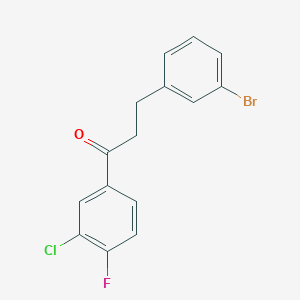

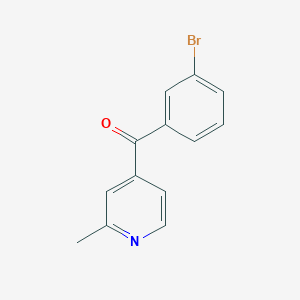

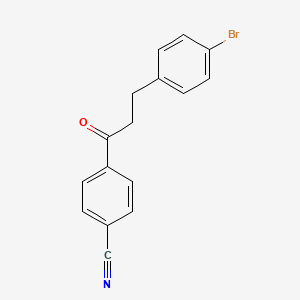

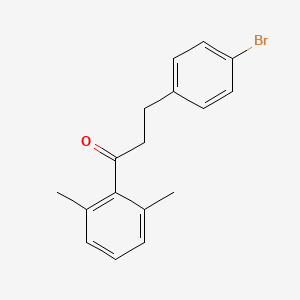

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-6'-chloro-[2,3']bipyridinyl](/img/structure/B1532423.png)

![8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate](/img/structure/B1532430.png)

![6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1532439.png)

![5-Bromo-6'-methyl-[2,2']bipyridinyl](/img/structure/B1532443.png)